9-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one
Overview
Description
9-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyridopyrimidinone family. This compound is characterized by a fused ring system consisting of a pyridine ring and a pyrimidine ring, with a bromine atom at the 9th position. It has a molecular formula of C8H5BrN2O and a molecular weight of 225.04 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one can be achieved through several methods. One common approach involves the reaction of 3-bromo-5-methyl-pyridin-2-amine with malonyl chloride in dichloromethane at room temperature for 48 hours. This reaction yields 9-bromo-2-hydroxy-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, which can be further processed to obtain the desired compound .
Another method involves the metal-free C-3 chalcogenation (sulfenylation and selenylation) of 4H-pyrido[1,2-a]pyrimidin-4-one. This reaction proceeds under mild conditions and can be executed on a gram scale, highlighting its broad functional group tolerance .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests that these methods could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
9-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 9th position can be substituted with other functional groups, such as amino or phenyl groups.
Chalcogenation Reactions: The compound can undergo sulfenylation and selenylation at the C-3 position to form 3-ArS/ArSe derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as phenylamine or other nucleophiles can be used under appropriate conditions to achieve substitution at the 9th position.
Chalcogenation Reactions: Iodine is commonly used as a catalyst in the presence of aryl sulfonyl hydrazides or other thiol surrogates.
Major Products Formed
Substitution Reactions: Products such as 9-phenylaminotetrahydro-4H-pyrido[1,2-a]pyrimidin-4-ones.
Chalcogenation Reactions: 3-ArS/ArSe derivatives with high yields (up to 95%).
Scientific Research Applications
9-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one has diverse applications in scientific research:
Pharmaceuticals: This compound and its derivatives exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The compound’s unique structure makes it a valuable building block for the synthesis of advanced materials with specific properties.
Chemical Biology: It is used as a probe in studying biological pathways and molecular interactions due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 9-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. For example, pyridopyrimidine derivatives are known to inhibit dihydrofolate reductase (DHFR) with high affinity, thereby reducing the synthesis of tetrahydrofolate, which is essential for DNA and RNA synthesis . This inhibition can lead to the death of rapidly dividing cells, such as cancer cells.
Comparison with Similar Compounds
Similar Compounds
4H-Pyrido[1,2-a]pyrimidin-4-one: The parent compound without the bromine substitution.
9-Phenylaminotetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one: A derivative with a phenylamino group at the 9th position.
2-Methyl-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one: A derivative with a methyl group at the 2nd position and a hydroxy group at the 9th position.
Uniqueness
9-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to the presence of the bromine atom at the 9th position, which imparts distinct chemical reactivity and biological activity compared to its analogs. This substitution allows for further functionalization and derivatization, making it a versatile compound for various applications.
Properties
IUPAC Name |
9-bromopyrido[1,2-a]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-6-2-1-5-11-7(12)3-4-10-8(6)11/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNZILTAAWFDDTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=O)C=CN=C2C(=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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